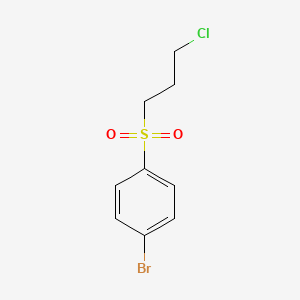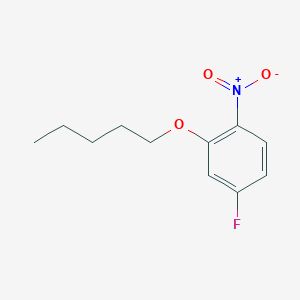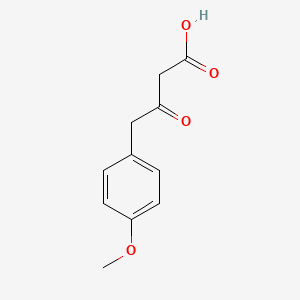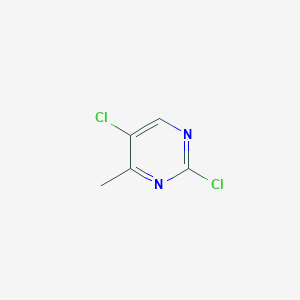
(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid
Descripción general
Descripción
The compound "(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid" is not directly discussed in the provided papers. However, boronic acids are a class of compounds that have been extensively studied due to their ability to bind to diols and their applications in various fields such as medicine, agriculture, and industrial chemistry. For instance, 3-methoxycarbonyl-5-nitrophenyl boronic acid has been shown to have a high affinity for diol recognition at neutral pH, which suggests potential for diol and carbohydrate recognition . Similarly, the introduction of different functional groups into boronic acids, such as aminophosphonic acid groups, can lead to new opportunities for applications, as demonstrated by the synthesis of multifunctional compounds with boronic acid, diethoxyphosph
Aplicaciones Científicas De Investigación
Fluorescent Labeling in Analytical Chemistry
- (Isao Terado et al., 2000) discussed the development of fluorescent labeling reagents, including a derivative of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid, for the determination of diol compounds in high-performance liquid chromatography (HPLC).
Photophysical Properties
- (G. V. Muddapur et al., 2016) investigated the photophysical properties of 3-Methoxyphenyl boronic acid, including its absorption and fluorescence spectra in various solvents, which is crucial for understanding its behavior in different chemical environments.
Atropisomerism in Organic Synthesis
- (P. Roszkowski et al., 2013) explored the use of (2-methoxyphenyl)boronic acid in the synthesis of atropisomers, showcasing its role in creating stereochemically complex molecules.
Fluorescence Quenching in Analytical Applications
- (H. S. Geethanjali et al., 2015) studied the fluorescence quenching of boronic acid derivatives, which can be used to understand the interaction of these compounds in various environments, relevant for sensor development.
Protecting Groups in Organic Chemistry
- (Jun Yan et al., 2005) described the use of boronic acid as a protecting group, a crucial concept in organic synthesis for the temporary modification of reactive or sensitive functional groups.
Bacterial Detection in Biosensing
- (Rodtichoti Wannapob et al., 2010) utilized boronic acid derivatives for the detection of bacteria, highlighting its potential in biosensor technology.
Boronic Acid Catalysis in Organic Reactions
- (D. Hall, 2019) discussed the role of boronic acids as catalysts in various organic reactions, demonstrating their versatility beyond being just reagents.
Safety And Hazards
While the specific safety data sheet for “(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid” was not found, boronic acids in general may pose certain hazards. For instance, they may damage fertility and the unborn child . It’s recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .
Direcciones Futuras
Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions could focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery . There is also a need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .
Propiedades
IUPAC Name |
[2-[di(propan-2-yl)carbamoyl]-3-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)13-11(15(18)19)7-6-8-12(13)20-5/h6-10,18-19H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBLFRRWTANPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)N(C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595627 | |
| Record name | {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid | |
CAS RN |
129112-20-5 | |
| Record name | {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)






